molecular formula C9H10BrN3 B184681 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- CAS No. 183208-57-3

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-

Numéro de catalogue: B184681
Numéro CAS: 183208-57-3
Poids moléculaire: 240.1 g/mol
Clé InChI: CMFBJWDJQFQFRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-. The compound is assigned the Chemical Abstracts Service registry number 183208-57-3, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, which more explicitly describes the connectivity of the ethanamine group to the heterocyclic system.

Several synonyms are commonly used in the scientific literature to refer to this compound. These include the systematic name 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine and the more descriptive designation 2-{5-BROMO-1H-PYRROLO[2,3-B]PYRIDIN-3-YL}ETHANAMINE. The compound is also referenced in chemical databases under the identifier SCHEMBL8137957, which is used in computational chemistry applications. The variety of naming conventions reflects the compound's presence across different chemical databases and its relevance in multiple research contexts.

The structural naming system clearly indicates the presence of bromine substitution at the 5-position of the pyrrolo[2,3-b]pyridine core, along with the ethanamine chain extending from the 3-position of the pyrrole ring. This nomenclature system provides essential information about the molecular architecture and allows for precise identification of the compound in chemical literature and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is C9H10BrN3, indicating a composition of nine carbon atoms, ten hydrogen atoms, one bromine atom, and three nitrogen atoms. This molecular composition places the compound within the broader category of brominated azaindole derivatives, with the additional ethanamine functionality contributing to its unique chemical profile.

The molecular weight of the compound is precisely determined to be 240.10 grams per mole. This molecular weight value is significant for various analytical and preparative chemistry applications, including mass spectrometry identification, stoichiometric calculations, and pharmacokinetic modeling. The presence of the bromine atom contributes substantially to the overall molecular weight, accounting for approximately one-third of the total mass due to bromine's relatively high atomic weight of 79.9 atomic mass units.

Property Value Source
Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
Chemical Abstracts Service Number 183208-57-3
Bromine Content 33.2% by mass Calculated
Nitrogen Content 17.5% by mass Calculated

The elemental composition analysis reveals that bromine constitutes the largest single atomic contribution to the molecular weight, followed by the carbon framework. The three nitrogen atoms collectively contribute approximately 17.5% of the total molecular weight, reflecting the nitrogen-rich nature of the heterocyclic system. This high nitrogen content is characteristic of azaindole derivatives and contributes to their distinctive electronic properties and potential for hydrogen bonding interactions.

Crystallographic Data and Planar Azaindole Skeleton

The crystallographic analysis of related azaindole structures provides valuable insights into the structural features of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-. Studies of 5-bromo-1H-pyrrolo[2,3-b]pyridine, which shares the same core heterocyclic framework, reveal that the azaindole skeleton adopts an essentially planar configuration. The root-mean-square deviation from planarity is remarkably small at 0.017 Angstroms, indicating minimal deviation from perfect coplanarity.

The fused bicyclic system consists of a six-membered pyridine ring and a five-membered pyrrole ring, which together form the characteristic azaindole structure. Crystallographic measurements show that the planes fitted through the atoms of both rings form a dihedral angle of 2.09 degrees, confirming the near-planar nature of the heterocyclic system. This minimal deviation from coplanarity is crucial for the electronic delocalization across the bicyclic framework and influences the compound's optical and electronic properties.

Detailed structural analysis reveals specific atomic displacements from the fitted planes. In the pyridine ring, the most deviated atom (C6) shows a displacement of only -0.012 Angstroms, while in the pyrrole ring, the maximum deviation (C3) is -0.006 Angstroms. When considering the entire azaindole moiety, the most deviated atom (C5) shows a displacement of 0.025 Angstroms from the plane fitted through all non-hydrogen atoms.

Structural Parameter Value Reference
Root-mean-square deviation from planarity 0.017 Å
Dihedral angle between ring planes 2.09°
Maximum atomic deviation (C5) 0.025 Å
Pyridine ring maximum deviation (C6) -0.012 Å
Pyrrole ring maximum deviation (C3) -0.006 Å

The planarity of the azaindole skeleton has important implications for the molecular packing in crystal structures and the potential for π-π stacking interactions. This structural feature also influences the compound's ability to interact with biological targets through planar aromatic interactions and affects its solubility and transport properties.

Hydrogen Bonding Patterns and Non-Covalent Interactions

The crystal structure analysis of related azaindole compounds provides detailed information about the hydrogen bonding patterns and non-covalent interactions that are likely present in 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-. The fundamental hydrogen bonding motif observed in the 5-bromo-1H-pyrrolo[2,3-b]pyridine structure involves nitrogen-hydrogen to nitrogen interactions, which form the primary supramolecular assembly pattern.

The crystal structure reveals that pairs of N—H⋯N hydrogen bonds connect molecules into inversion dimers, creating a centrosymmetric arrangement. Specifically, two N1—H1⋯N7 hydrogen bonds bind together two azaindole molecules, forming stable dimeric units. This dimeric association is a common feature in azaindole crystal structures and contributes significantly to the overall stability of the solid-state packing arrangement.

Beyond the primary hydrogen bonding interactions, the crystal structure also exhibits carbon-hydrogen to carbon non-covalent contacts that contribute to the three-dimensional supramolecular architecture. These include C4—H4⋯C4 and C4—H⋯C5 interactions, which connect the hydrogen-bonded dimers with four neighboring dimeric units. This extended network of weak interactions results in the formation of a two-dimensional supramolecular array, demonstrating the importance of cooperative non-covalent forces in determining crystal packing patterns.

The presence of the ethanamine substituent in 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- introduces additional opportunities for hydrogen bonding through the primary amine group. The terminal amino group can function as both a hydrogen bond donor and acceptor, potentially forming N—H⋯N interactions with neighboring molecules or with the nitrogen atoms of the heterocyclic system. This capability for multiple hydrogen bonding interactions likely influences the compound's crystal packing behavior and may contribute to enhanced intermolecular stability compared to the unsubstituted azaindole framework.

Interaction Type Geometric Parameters Function
N—H⋯N hydrogen bonds Centrosymmetric dimers Primary association
C—H⋯C contacts C4—H4⋯C4, C4—H⋯C5 Secondary stabilization
Supramolecular arrangement Two-dimensional array Extended packing
Dimer connectivity Four neighboring units Network formation

The understanding of these non-covalent interaction patterns is essential for predicting the solid-state behavior of the compound, including its crystallization tendencies, polymorphic behavior, and potential for co-crystal formation. These interactions also influence the compound's physical properties such as melting point, solubility, and mechanical properties of crystalline materials.

Propriétés

IUPAC Name

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFBJWDJQFQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Nitration and Cyclization of Pyridine Derivatives

Starting with 2-bromo-5-methylpyridine, nitration at C4 positions the nitro group for subsequent cyclization (Scheme 1). Treatment with N,N-dimethylformamide dimethyl acetal introduces a vinylamine moiety, enabling ring closure under acidic conditions. Iron-mediated reduction of the nitro group generates the pyrrole ring, yielding 6-bromo-1H-pyrrolo[2,3-b]pyridine.

Key Conditions :

  • Nitration: Fuming HNO₃ in H₂SO₄ at 90°C (yield: 72%).

  • Cyclization: Fe powder in acetic acid at 100°C (yield: 65%).

StepReagentsTemperatureYield (%)
1HNO₃, H₂SO₄90°C72
2Fe, CH₃COOH100°C65

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to attach aryl groups post-cyclization. For example, 6-bromo-1H-pyrrolo[2,3-b]pyridine reacts with 3,4,5-trimethoxyphenylboronic acid under microwave irradiation (85°C, 30 min) to install substituents. While this method is efficient for aryl groups, adapting it for ethanamine requires protective group strategies.

Bromination Techniques and Regioselectivity Control

Introducing bromine at C5 demands precise electrophilic substitution conditions. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective bromination:

Directed Bromination of Pyrrolopyridine

1H-Pyrrolo[2,3-b]pyridine is treated with LDA at -78°C, followed by quenching with Br₂ to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine in 58% yield. This method avoids over-bromination but requires anhydrous conditions.

Early-Stage Bromination of Pyridine Precursors

Brominating 2-amino-5-methylpyridine prior to cyclization ensures correct positioning. Using HBr/H₂O₂ at 60°C achieves 89% bromination efficiency, though subsequent steps must tolerate the bromine atom.

Ethanamine Side Chain Installation

Introducing the ethanamine group at C3 involves nucleophilic substitution or reductive amination:

Nucleophilic Substitution of Halogenated Intermediates

3-Chloro-5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with ethylenediamine in DMF at 120°C, yielding the ethanamine derivative in 45% yield. Excess amine and prolonged reaction times improve conversion but risk side reactions.

Reductive Amination of Ketone Precursors

A ketone intermediate (3-acetyl-5-bromo-1H-pyrrolo[2,3-b]pyridine) undergoes reductive amination with ammonium acetate and NaBH₃CN, achieving 68% yield. This method offers better functional group tolerance but requires additional oxidation steps.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

MethodStepsTotal Yield (%)Purity (%)Scalability
Route A52895Moderate
Route B43492High
Hybrid62298Low
  • Route A excels in purity but suffers from lower yields due to intermediate instability.

  • Route B prioritizes scalability, leveraging microwave-assisted coupling for faster cycles.

  • Hybrid approaches combine early bromination with late-stage amination, achieving high purity at the expense of step count.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing bromination at C3 or C7 remains a hurdle, necessitating directing groups or protective strategies.

  • Functional Group Compatibility : The ethanamine side chain’s basicity complicates acid-catalyzed cyclization steps, requiring pH-controlled conditions.

  • Green Chemistry : Solvent-free cyclization and catalytic bromination methods are under exploration to reduce environmental impact .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

The bromine atom at position 5 facilitates palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction. This reaction is critical for diversifying the molecule’s structure.

Example Reaction:
5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives undergo Suzuki coupling with phenylboronic acid using [Pd(dppf)Cl₂] and K₂CO₃ in dioxane/water (2.5:1) at 80°C, yielding 5-aryl analogues .

Substrate Conditions Product Yield
5-Bromo-7-azaindolePd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C, 16h5-Phenyl-7-azaindole70–85%

Key Insight:
The bromine at position 5 acts as a leaving group, enabling efficient coupling with boronic acids. This reaction retains the ethanamine side chain at position 3 .

Electrophilic Substitution Reactions

The pyrrolopyridine core undergoes electrophilic substitution, predominantly at position 3 (due to the ethanamine group’s electron-donating effect) or position 2.

Nitration and Nitrosation

Nitration occurs at position 3 under mixed acid conditions, while nitrosation with HNO₂ yields 3-nitroso derivatives .

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2h3-Nitro-5-bromo derivative60–75%
NitrosationNaNO₂, HCl, H₂O, 25°C, 1h3-Nitroso-5-bromo derivative50–65%

Note: The ethanamine side chain may sterically hinder substitution at position 3, directing electrophiles to position 2 in some cases .

Functionalization of the Ethanamine Side Chain

The primary amine at position 3 participates in alkylation, acylation, and Schiff base formation.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in THF with triethylamine yields amides .

Reagent Conditions Product Yield
Acetyl chlorideEt₃N, THF, 0°C → 25°C, 4h3-(Acetylaminoethyl)-5-bromo derivative80–90%

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) produces imines, which are reversible under acidic conditions .

Bromination and Iodination

Additional halogenation can occur at position 2 or 4 using N-bromosuccinimide (NBS) or iodine monochloride (ICl) .

Reagent Conditions Product Yield
NBSDCM, 25°C, 12h2,5-Dibromo derivative55–70%
IClCHCl₃, 0°C, 1h4-Iodo-5-bromo derivative40–50%

Ring Expansion and Rearrangement

Treatment with chloroform and alkali induces ring expansion to 1,8-naphthyridine derivatives, a reaction observed in related pyrrolo[2,3-b]pyridines .

Biological Activity and Targeted Modifications

While not a reaction, the compound’s role as an SGK-1 kinase inhibitor drives synthetic modifications to enhance potency:

  • Mannich Reactions : Introduction of aminomethyl groups at position 3 using formaldehyde and secondary amines .
  • Reductive Amination : Conversion of the ethanamine group to tertiary amines via ketone intermediates.

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of 1H-Pyrrolo[2,3-b]pyridine derivatives, including 5-bromo- variants, is in the treatment of cancer. Research has demonstrated that these compounds exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Case Study : A study reported the synthesis and biological evaluation of several 1H-Pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h showed remarkable FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. In vitro studies indicated that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also significantly reducing cell migration and invasion capabilities .

Inhibition of SGK-1 Kinase

Another notable application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a crucial role in electrolyte balance and cellular proliferation.

  • Research Findings : A patent describes the use of 1H-Pyrrolo[2,3-b]pyridine compounds as SGK-1 kinase inhibitors. The inhibition of SGK-1 is beneficial in treating conditions related to renal and cardiovascular diseases. The compounds are suggested to modulate SGK-1 activity, potentially offering new therapeutic strategies for managing electrolyte imbalances and associated disorders .

Synthesis of Azaindole-Based Kinase Inhibitors

The compound also serves as a synthetic intermediate for developing azaindole-based protein kinase inhibitors.

  • Application Insight : As reported by TCI Chemicals, 5-bromo-1H-pyrrolo[2,3-b]pyridine is utilized in synthesizing various azaindole derivatives that target different kinases involved in cancer progression and other diseases. This highlights its versatility as a building block in drug discovery .

Chemical Reactivity and Modifications

The chemical reactivity of 1H-Pyrrolo[2,3-b]pyridine derivatives allows for further modifications that can enhance their biological activities.

  • Synthesis Techniques : Research has shown that these compounds can undergo various reactions such as nitration, bromination, and iodination at specific positions, enabling the development of a diverse range of derivatives with tailored properties for specific applications .

Summary Table: Applications and Activities

Application AreaSpecific Activity/TargetReference
AnticancerFGFR inhibition
Renal/CardiovascularSGK-1 kinase inhibition
Drug DevelopmentAzaindole-based kinase inhibitors
Chemical ModificationsNitration, bromination

Mécanisme D'action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the fibroblast growth factor receptors, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s low molecular weight and specific binding affinity make it an effective inhibitor .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

The following table highlights structurally related compounds and their similarity scores (based on and other sources):

Compound Name CAS Number Similarity Score Key Structural Differences
3-Bromo-1H-pyrrolo[2,3-b]pyridine 74420-15-8 0.93 Bromine at 3-position; lacks ethanamine
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride 1416354-42-1 0.89 Primary amine at 3-position; hydrochloride salt
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 281192-91-4 0.89 Methyl group at 1-position; bromine at 3-position
5-Bromo-1-butyl-3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine (28) - - Butyl and piperidinylmethyl substituents

Key Observations :

  • Substitution Position : Bromine at the 5-position (target compound) versus 3-position (e.g., 74420-15-8) alters electronic properties and reactivity .
  • Functional Groups : The ethanamine group enables nucleophilic reactions (e.g., amidation), whereas analogues with aldehydes (e.g., compound 9 in ) undergo condensations .

Key Observations :

  • N-Alkylation : Higher yields (e.g., 99% for compound 9) are achieved with benzyl bromide compared to methyl iodide (75% for compound 22) due to steric and electronic factors .
  • Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki coupling in compound 11) require careful optimization, with yields ranging from 58% to 96% .

Key Observations :

  • Ethanamine vs. Carboxamide : The ethanamine group may enhance solubility but reduce metabolic stability compared to carboxamide derivatives like 8a .
  • Bromine Impact : Bromine at the 5-position increases molecular weight and may improve binding affinity in kinase inhibitors .

Activité Biologique

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

Overview of the Compound

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- (CAS No. 183208-57-3) is characterized by a unique structure that includes a pyrrolopyridine core with a bromine substituent. This substitution enhances its reactivity and biological potential. The compound is primarily studied for its role as an inhibitor of specific enzymes and receptors associated with various diseases, particularly cancer.

Synthesis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- typically involves several steps:

  • Formation of Pyrrolo[2,3-b]pyridine Core : Achieved through cyclization reactions involving pyridine derivatives.
  • Introduction of Ethanamine Group : Conducted via nucleophilic substitution.
  • Bromination : Finalized using brominating agents like N-bromosuccinimide (NBS) to introduce the bromine at the 5-position.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.

The compound exhibits its biological activity primarily through inhibition of fibroblast growth factor receptors (FGFRs), which play a significant role in tumor proliferation and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- prevents their activation, leading to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound can act as potent inhibitors of lysine-specific demethylase 1 (LSD1), with nanomolar IC50 values. For instance:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1, as well as small cell lung cancer (SCLC) cell lines like NCI-H526 .
  • Differentiation Induction : It has been observed to activate CD86 mRNA expression in MV4-11 cells, indicating its role in promoting differentiation in AML cell lines.

Comparative Analysis

To understand the uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
1H-Pyrrolo[2,3-b]pyridine-3-ethanamineLacks bromineDifferent reactivity and activity profile
5-Bromo-1H-pyrrolo[2,3-b]pyridineNo ethanamine groupAffects solubility and interaction
1H-Pyrrolo[2,3-b]pyridine-3-carboxamideContains carboxamideDifferent pharmacokinetic properties

The presence of the bromine atom and the ethanamine group significantly influence the compound's pharmacological properties and interactions with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • AML Treatment : A study demonstrated that a derivative of this compound effectively suppressed tumor growth in an AML xenograft model, showcasing its potential as a lead compound for developing LSD1 inhibitors .
  • SGK-1 Kinase Inhibition : Research indicates that similar pyrrolopyridine derivatives can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in renal fibrosis and cardiovascular diseases. This suggests broader therapeutic applications beyond oncology .

Q & A

Q. What are the standard synthetic routes for 5-bromo-substituted pyrrolo[2,3-b]pyridine derivatives?

The synthesis typically involves halogenation, cross-coupling, and functional group transformations. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is prepared via iodination of the parent heterocycle, followed by Sonogashira coupling with alkynes to introduce ethynyl groups at the 3-position . Key steps include:

  • Use of NaH/THF for deprotonation and tosyl chloride for N-protection to improve reaction yields .
  • Purification via silica gel chromatography with heptane:ethyl acetate (8:2) for optimal separation .

Q. How is regioselectivity achieved during functionalization of the pyrrolo[2,3-b]pyridine scaffold?

Regioselectivity is controlled by steric and electronic factors. For instance:

  • Electrophilic substitution favors the 3-position due to electron-rich pyrrole nitrogen .
  • Suzuki-Miyaura coupling at the 5-position requires bromine as a leaving group and Pd(PPh₃)₄ as a catalyst to enable aryl boronic acid coupling .

Q. What characterization methods are critical for confirming structural integrity?

  • ¹H/¹³C NMR for verifying substitution patterns (e.g., doublets at J = 2.1–2.3 Hz for adjacent heteroaromatic protons) .
  • HRMS to confirm molecular ion peaks (e.g., [M+H]+ with <0.5 ppm error) .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields for 5-bromo-pyrrolo[2,3-b]pyridine derivatives be resolved?

Systematic optimization of reaction parameters is essential:

  • Catalyst loading : Higher Pd(PPh₃)₄ (2 mol%) improves Suzuki coupling yields from 58% to 96% .
  • Solvent systems : Using toluene/ethanol (3:1) instead of dioxane reduces side reactions in cross-coupling .
  • Temperature control : Reflux at 105°C ensures complete conversion in Heck reactions .

Q. What strategies enable selective N-alkylation or acylation of the pyrrolo[2,3-b]pyridine core?

  • N-Alkylation : React with methyl iodide/NaH/THF at 0°C to rt, yielding 1-methyl derivatives (75% yield) .
  • N-Acylation : Use nicotinoyl chloride hydrochloride in pyridine/CH₂Cl₂ to introduce amide groups at the 3-position (36% yield after chromatography) .

Q. How can computational methods aid in designing bioactive analogs of 5-bromo-pyrrolo[2,3-b]pyridines?

  • Docking studies predict interactions with kinase ATP-binding pockets (e.g., PDGFR inhibition by PP121 analogs) .
  • QSAR models correlate 3-ethynyl substituents with enhanced binding affinity (e.g., 3-(4-fluorophenylethynyl) derivatives show 98% purity and nanomolar activity) .

Methodological Considerations

Q. What purification techniques are optimal for isolating polar derivatives?

  • Gradient flash chromatography (e.g., CH₂Cl₂:MeOH from 98:2 to 90:10 ) resolves polar acylated products .
  • Recrystallization from THF/H₂O improves purity of nitro-reduced intermediates (e.g., 3-amino derivatives) .

Q. How to address instability of intermediates like 3-amino-pyrrolo[2,3-b]pyridines?

  • Immediate use in subsequent reactions (e.g., acylation within 1–2 hours) prevents decomposition .
  • Storage under argon at –20°C stabilizes sensitive intermediates for up to 48 hours .

Key Derivatives and Applications

Compound NameBiological ActivityKey Synthetic StepReference
5-Bromo-3-(phenylethynyl)-derivativeKinase inhibition (IC₅₀ <1 µM)Sonogashira coupling (51% yield)
N-Nicotinamide analog (8a)ATP-competitive inhibitorNitro reduction + acylation (36%)
1-Methyl-5-bromo-pyrrolo[2,3-b]pyridineProdrug precursorNaH/MeI alkylation (75% yield)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.